3-(4-Carboxy-3-fluorophenyl)phenylacetic acid
CAS No.: 1365271-46-0
Cat. No.: VC0090190
Molecular Formula: C15H11FO4
Molecular Weight: 274.247
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1365271-46-0 |
---|---|
Molecular Formula | C15H11FO4 |
Molecular Weight | 274.247 |
IUPAC Name | 4-[3-(carboxymethyl)phenyl]-2-fluorobenzoic acid |
Standard InChI | InChI=1S/C15H11FO4/c16-13-8-11(4-5-12(13)15(19)20)10-3-1-2-9(6-10)7-14(17)18/h1-6,8H,7H2,(H,17,18)(H,19,20) |
Standard InChI Key | NIODETGWERJTOA-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F)CC(=O)O |
Introduction
Physicochemical Properties
Fundamental Physical and Chemical Characteristics
The physicochemical profile of 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid reveals important parameters that influence its behavior in various chemical and biological systems. Table 1 summarizes the key physical and chemical properties of this compound based on available data.
Table 1: Physicochemical Properties of 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid
The relatively high boiling point of 482.5±40.0 °C reflects the compound's molecular weight and the presence of strong intermolecular forces, particularly hydrogen bonding through the carboxylic acid groups . These properties influence its purification requirements and handling characteristics in laboratory settings.
Structural Features and Molecular Architecture
The molecular structure of 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid comprises several key elements that define its chemical identity:
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A biphenyl core system connecting two aromatic rings
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A fluorine atom at the meta position (3-position) of one phenyl ring
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A carboxylic acid group at the para position (4-position) of the fluorinated ring
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A phenylacetic acid moiety (-CH2COOH) attached to the second phenyl ring
This arrangement creates an asymmetric molecule with two distinct carboxylic acid groups possessing different chemical environments and potentially different reactivity profiles. The fluorine substituent introduces electronic effects that influence the electron density distribution throughout the molecule, affecting properties such as acidity and hydrogen bonding capacity.
Synthetic Methodologies
Related Synthetic Precedents
The synthesis of structurally related fluorinated phenylacetic acid derivatives provides valuable insights into potential synthetic approaches. For instance, research on arylmalonate decarboxylase (AMDase) has demonstrated its utility in the preparation of fluorinated phenylacetic acid derivatives through enzymatic decarboxylation reactions . This biocatalytic approach represents an environmentally friendly alternative to traditional chemical methods.
In particular, palladium-catalyzed Suzuki coupling has been successfully employed for the synthesis of fluorinated biphenyl systems. As documented in the literature, "Pd-catalyzed Suzuki coupling (step (vi)), deprotection of the dibenzyl-protected malonates (step (vii)) and eventually AMDase catalyzed decarboxylation (step (viii))" have been utilized for the preparation of related molecules . The use of palladium on charcoal (Pd/C) as a catalyst for both Suzuki coupling and cleavage of benzyl esters represents an efficient synthetic strategy that could potentially be adapted for the synthesis of 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid.
Chemical Reactivity
Functional Group Reactivity
The reactivity of 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid is largely governed by its two carboxylic acid groups and the fluorine substituent. Based on fundamental organic chemistry principles, several key reaction types can be anticipated:
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Acid-Base Reactions: Both carboxylic acid functionalities can undergo deprotonation to form carboxylate salts. The acidity of these groups may differ due to their different chemical environments, with the fluorine-containing ring potentially influencing the acidity of the adjacent carboxyl group through inductive effects.
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Esterification: Both carboxylic acid groups can react with alcohols to form the corresponding esters. Selective esterification might be possible due to the potentially different reactivity of the two carboxyl groups.
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Amidation: Reaction with amines can lead to amide formation, which is particularly relevant for potential applications in peptide chemistry and pharmaceutical development.
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Decarboxylation: Under appropriate conditions, decarboxylation reactions might occur, potentially with selectivity for one of the carboxylic acid groups. This type of transformation is relevant to the enzymatic reactions catalyzed by arylmalonate decarboxylase with similar substrates .
Influence of Fluorine Substitution
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Increasing the acidity of the carboxylic acid group on the fluorinated ring
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Affecting the electrophilicity of the aromatic ring for potential substitution reactions
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Influencing coordination properties in metal-catalyzed transformations
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Altering hydrogen bonding patterns in intermolecular interactions
These electronic effects may be exploited for selective transformations and applications in various chemical contexts.
Analytical Characterization
Chromatographic Separation Techniques
For the isolation, purification, and analysis of 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid, various chromatographic techniques would be applicable:
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High-Performance Liquid Chromatography (HPLC):
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Reversed-phase HPLC with appropriate mobile phase compositions (typically mixtures of water, methanol, or acetonitrile with acid modifiers)
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Detection via UV absorption (aromatic system provides strong chromophore)
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Thin-Layer Chromatography (TLC):
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Silica gel plates with appropriate solvent systems
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Visualization using UV light and/or specific staining reagents for carboxylic acids
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These analytical techniques are essential for confirming the identity, purity, and structural features of the compound in both research and industrial settings.
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